3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
3-butyl-2-(furan-2-yl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-3-10-21-17(14-9-6-11-24-14)20-18-15(19(21)23)16(22)12-7-4-5-8-13(12)25-18/h4-9,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQRFWBLEJXTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
This compound acts as an inhibitor of PARP-1. PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival.
Biological Activity
3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound notable for its potential biological activities. This compound belongs to the class of chromeno-pyrimidines, which have garnered attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The focus of this article is to explore the biological activity of this compound, its mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.347 g/mol
- CAS Number : 883956-29-4
The primary mechanism of action for this compound is its role as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) . This enzyme is crucial for DNA repair processes, particularly in the base excision repair (BER) and single-strand break (SSB) repair pathways. Inhibition of PARP-1 leads to genomic instability and subsequent cell death, particularly in cancer cells that rely heavily on these repair mechanisms for survival .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 10 | Induction of apoptosis via PARP inhibition |
| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12 | Genomic instability leading to cell death |
- Antimicrobial Activity : Preliminary studies have shown that derivatives of chromeno-pyrimidines possess antimicrobial properties against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but indicates potential in treating infections.
Case Studies
- Anticancer Efficacy : A study conducted on the A431 vulvar carcinoma cell line demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways and PARP cleavage.
- In Vivo Studies : In animal models, administration of this compound showed promising results in reducing tumor size in xenograft models. The mechanism was attributed to enhanced DNA damage accumulation due to impaired repair pathways following PARP inhibition .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The following table summarizes the anticancer activity based on IC50 values:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 10 | Induction of apoptosis via PARP inhibition |
| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12 | Genomic instability leading to cell death |
The compound has shown promising results in reducing tumor size in xenograft models, attributed to enhanced DNA damage accumulation due to impaired repair pathways following PARP inhibition.
2. Antimicrobial Activity
Preliminary studies have suggested that derivatives of chromeno-pyrimidines possess antimicrobial properties against various pathogens. However, specific activity data for this compound against bacterial strains is still under investigation but indicates potential in treating infections.
Case Studies
Anticancer Efficacy : A study conducted on the A431 vulvar carcinoma cell line demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways and PARP cleavage.
In Vivo Studies : In animal models, administration of this compound showed promising results in reducing tumor size in xenograft models. The mechanism was attributed to enhanced DNA damage accumulation due to impaired repair pathways following PARP inhibition.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and related derivatives:
Key Observations :
- Substituent Diversity : The target compound’s furan-2-yl group distinguishes it from halogenated phenyl derivatives (e.g., 4-fluorophenyl in ) and bulky alkyl/aryl groups (e.g., phenylethyl in ). Furan’s oxygen atom may enhance polarity compared to halogenated analogs .
- Core Structure: Chromeno-pyrimidine-diones () differ from tetrahydrobenzo-thienopyrimidines (–4) in ring fusion and saturation.
Computational and Experimental Insights
- Molecular Docking: highlights the role of hydroxy groups in thieno-pyrimidines for binding tyrosinase. The target compound’s furan oxygen could participate in hydrogen bonding, though its planar structure may limit steric compatibility with enzyme active sites .
- Pharmacological Screening: Thieno-pyrimidine 4g (IC₅₀ ~1.2 µM) outperforms kojic acid (IC₅₀ ~16.7 µM), emphasizing the importance of substituent choice . The absence of similar data for the target compound necessitates caution in extrapolating these results.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are often used to enhance solubility and reaction efficiency .
- Catalysts/Reagents : Triethylamine or acetic anhydride may facilitate condensation or cyclization steps .
- Temperature control : Reactions often proceed at 60–100°C under inert atmospheres to prevent oxidation .
- Yield optimization : Techniques like thin-layer chromatography (TLC) or HPLC are used to monitor progress, with yields typically improved by iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : Core techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and ring systems .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry and solid-state packing, if single crystals are obtainable .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Common challenges include:
- Byproduct formation : Column chromatography with silica gel or alumina is used, often with gradient elution (e.g., hexane/ethyl acetate mixtures) .
- Low solubility : Recrystallization in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) may improve purity .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Density functional theory (DFT) predicts electronic properties and reactive sites for targeted substitutions .
- Molecular docking : Screens potential interactions with biological targets (e.g., enzymes or receptors) to prioritize synthetic candidates .
- Reaction path search algorithms : Tools like GRRM or AFIR optimize synthetic routes by simulating intermediates and transition states .
Q. How should researchers address contradictions in reported biological activity across studies?
- Methodological Answer :
- Structural analogs analysis : Compare substituent effects using structure-activity relationship (SAR) studies. For example, methoxy vs. chloro groups on pyridopyrimidine derivatives significantly alter binding affinities .
- Assay standardization : Validate activity via dose-response curves in replicated assays (e.g., IC measurements in cancer cell lines) .
- Meta-analysis : Use statistical tools to reconcile variability in experimental conditions (e.g., cell culture media, incubation times) .
Q. What strategies are recommended for analyzing thermal stability and degradation pathways?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Quantifies mass loss under controlled heating to identify decomposition thresholds .
- Differential scanning calorimetry (DSC) : Detects phase transitions and exothermic/endothermic events .
- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile degradation products under accelerated aging conditions .
Q. How can researchers elucidate the mechanism of action in biological systems?
- Methodological Answer :
- In vitro assays : Measure inhibition of specific enzymes (e.g., kinases) or receptor binding using fluorescence polarization .
- Proteomics/metabolomics : Profile cellular responses via LC-MS or NMR-based metabolomics to identify affected pathways .
- Knockout models : Use CRISPR/Cas9 to silence putative targets and validate compound specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
